N-Acetyl-N-(2-aminoethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-N-(2-aminoethyl)acetamide is a chemical compound with the molecular formula
CH3C(O)NHCH2CH2NH2
and a molecular weight of 102.14 g/mol . It is also referred to as N-Acetylethylenediamine.Preparation Methods
Synthetic Routes:
- One common synthetic route involves the acetylation of ethylenediamine. Acetic anhydride or acetyl chloride can be used as acetylating agents.
- The reaction proceeds as follows:
CH3C(O)Cl+NH2CH2CH2NH2→CH3C(O)NHCH2CH2NH2
- Industrial production methods may vary, but the acetylation process remains fundamental.
Chemical Reactions Analysis
N-Acetyl-N-(2-aminoethyl)acetamide can undergo various chemical reactions:
Acetylation: As demonstrated in its synthesis, it readily reacts with acetylating agents.
Hydrolysis: Under acidic or basic conditions, hydrolysis of the amide bond occurs.
Substitution Reactions: It can participate in nucleophilic substitution reactions.
Complexation: Due to its amine groups, it can form coordination complexes with metal ions.
Common reagents and conditions depend on the specific reaction type.
Scientific Research Applications
N-Acetylethylenediamine finds applications in:
Organic Synthesis: As a building block for more complex molecules.
Chelating Agent: It forms stable complexes with metal ions.
Biological Studies: Used in biochemical research and drug development.
Mechanism of Action
The exact mechanism of action for N-Acetyl-N-(2-aminoethyl)acetamide depends on its specific application. For example:
- As a chelating agent, it binds to metal ions, affecting their reactivity and availability.
- In biological systems, it may influence enzyme activity or metal homeostasis.
Comparison with Similar Compounds
While N-Acetylethylenediamine is unique due to its acetylated ethylenediamine structure, similar compounds include:
- Ethylenediamine (without acetylation)
- Other acetylated amines
Remember that further research and specific studies are essential to fully understand its properties and applications.
Properties
CAS No. |
133746-28-8 |
---|---|
Molecular Formula |
C6H12N2O2 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
N-acetyl-N-(2-aminoethyl)acetamide |
InChI |
InChI=1S/C6H12N2O2/c1-5(9)8(4-3-7)6(2)10/h3-4,7H2,1-2H3 |
InChI Key |
HMSINBTULZNZRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CCN)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.